Lipophilicity-Driven Differentiation: Comparing 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine to Bicifadine
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine has a calculated XLogP3-AA value of -0.3, indicating it is highly polar and hydrophilic [1]. In contrast, the clinically investigated analgesic Bicifadine (1-p-tolyl-3-azabicyclo[3.1.0]hexane) is a more lipophilic molecule. While an exact XLogP3-AA value for Bicifadine is not directly reported in the provided sources, the addition of the p-tolyl group to the core is expected to significantly increase lipophilicity, which is a key determinant of blood-brain barrier permeability and tissue distribution. This difference in lipophilicity is a primary differentiator for the compound's potential utility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | Bicifadine: Lipophilic due to p-tolyl substitution (no direct XLogP3 value available for comparison) |
| Quantified Difference | Target compound is significantly more hydrophilic than Bicifadine (based on structural comparison and absence of a lipophilic aryl group) |
| Conditions | Computed physicochemical property (PubChem 2025.04.14 release) |
Why This Matters
The low lipophilicity of 1553867-69-8 suggests it may be poorly permeable across the blood-brain barrier, making it unsuitable for CNS applications but potentially advantageous for designing peripherally restricted agents or as a polar starting material.
- [1] PubChem. (2025). 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethan-1-amine. CID 83814997. Retrieved April 21, 2026. View Source
